![molecular formula C19H24N4O2 B6535557 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one CAS No. 1049335-81-0](/img/structure/B6535557.png)

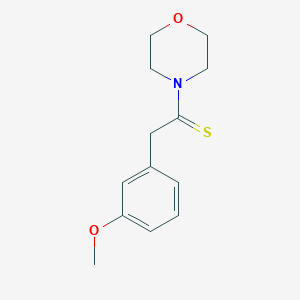

1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one” is a compound that has been studied for its potential medicinal properties . It is a pyridazinone derivative, which is a class of compounds known for their diverse pharmacological activities . This compound contains a 4-methoxyphenylpiperazine moiety, which has been associated with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities .

Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from the aromatic heterocyclic dichloro structure . The main substrate is obtained through a nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine .Molecular Structure Analysis

The molecular formula of this compound is C22H24N6O3. The structure includes a pyridazinone ring and a piperazine ring, both of which are common structures in medicinal chemistry .Chemical Reactions Analysis

This compound has been synthesized as part of a series of compounds designed to inhibit AChE and BChE . The compound with the best AChE activity was found to be a derivative with a p-methylphenyl group .Wirkmechanismus

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .

Mode of Action

The compound interacts with AChE and BChE, inhibiting their activity . This results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced . The compound with the best AChE activity was found to show competitive inhibition .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is associated with cognitive functions, and its impairment is a characteristic of neurodegenerative diseases like Alzheimer’s .

Result of Action

The inhibition of AChE and BChE leads to an increase in acetylcholine levels . This can help alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s .

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its potential medicinal properties, particularly its AChE and BChE inhibitory activities . Additionally, the synthesis process could be optimized, and other derivatives could be explored for enhanced activity or reduced side effects.

Biochemische Analyse

Biochemical Properties

1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase . These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting these enzymes, the compound increases acetylcholine levels, which can be beneficial in treating neurodegenerative diseases like Alzheimer’s disease . The interaction with acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances cholinergic transmission by increasing acetylcholine levels . This can lead to improved cognitive functions and memory. Additionally, the compound influences cell signaling pathways, particularly those involving cholinergic receptors. It also affects gene expression by modulating the activity of transcription factors involved in cholinergic signaling . Furthermore, it impacts cellular metabolism by altering the levels of key metabolites involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase and butyrylcholinesterase . The compound binds to the active site of these enzymes, leading to competitive inhibition . This binding prevents the hydrolysis of acetylcholine, resulting in increased levels of the neurotransmitter . Additionally, molecular docking studies have shown that the methoxyphenyl group of the compound interacts with the hinge region of the acetylcholinesterase crystal structure, contributing to its inhibitory activity . The compound also affects gene expression by modulating the activity of transcription factors involved in cholinergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation . In in vitro studies, the compound has shown sustained inhibitory activity on acetylcholinesterase and butyrylcholinesterase over extended periods . In in vivo studies, long-term administration of the compound has been associated with improved cognitive functions and memory in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and memory . At higher doses, it can lead to toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . It undergoes oxidative demethylation and hydroxylation, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid and excreted in the urine . The compound also affects metabolic flux by altering the levels of key metabolites involved in neurotransmission .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . The compound is actively transported across the blood-brain barrier by specific transporters . Once inside the brain, it accumulates in cholinergic neurons, where it exerts its inhibitory effects on acetylcholinesterase and butyrylcholinesterase . The compound also binds to plasma proteins, which affects its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm of cholinergic neurons . The compound is directed to specific compartments within the cell by targeting signals and post-translational modifications . It accumulates in the endoplasmic reticulum and Golgi apparatus, where it interacts with acetylcholinesterase and butyrylcholinesterase . This subcellular localization is crucial for its inhibitory activity and therapeutic effects .

Eigenschaften

IUPAC Name |

1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-3-6-19(24)23-13-11-22(12-14-23)18-10-9-16(20-21-18)15-7-4-5-8-17(15)25-2/h4-5,7-10H,3,6,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYJOOZKBVSBIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535480.png)

![3-(4-ethoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535487.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B6535488.png)

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535500.png)

![1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one](/img/structure/B6535507.png)

![1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535514.png)

![3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535518.png)

![2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535522.png)

![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535535.png)

![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B6535550.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535572.png)